molecular formula C23H19N3O3S2 B2764604 (3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone CAS No. 354555-88-7

(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone

Cat. No.: B2764604
CAS No.: 354555-88-7
M. Wt: 449.54
InChI Key: FKDAKFILZISFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone" features a polycyclic thieno-naphthyridine core fused with a thiophene ring and substituted with a 1,3-benzodioxol-5-yl methanone group. This structure combines a heteroaromatic framework with a bicyclic benzodioxol moiety, which may enhance electronic properties and bioactivity.

Properties

IUPAC Name

(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-26-7-6-14-13(10-26)18(17-3-2-8-30-17)19-20(24)22(31-23(19)25-14)21(27)12-4-5-15-16(9-12)29-11-28-15/h2-5,8-9H,6-7,10-11,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDAKFILZISFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCO5)N)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone is a complex organic molecule with potential biological activities. This article aims to explore its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound features a unique structural framework that includes:

  • A thienonaphthyridine core.
  • An amino group at position 3.
  • A benzodioxole moiety linked via a methanone group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thienonaphthyridine core through cyclization reactions involving thiophene derivatives.
  • Introduction of the benzodioxole moiety , often via acylation or condensation reactions.

Antitumor Activity

Research indicates that derivatives of thienonaphthyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that compounds similar to the target molecule showed inhibitory activity against breast cancer cells (MDA-MB-231), with IC50 values ranging from 21.6 μM to 29.3 μM depending on substituents on the aromatic rings .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in DNA repair and cellular proliferation:

  • It has been reported to inhibit apurinic/apyrimidinic endonuclease (APE1), an enzyme critical for DNA repair processes. Compounds in this class show low micromolar activity against APE1 and enhance the cytotoxicity of alkylating agents like temozolomide .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Some key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups enhances cytotoxicity, possibly due to increased electrophilicity leading to better interaction with biological targets .
  • Core Modifications : Alterations in the thiophene and naphthyridine components can significantly impact potency and selectivity against cancer cell lines.

Data Table: Biological Activities of Related Compounds

Compound NameStructureIC50 (μM)Target
Compound AThienonaphthyridine derivative21.6MDA-MB-231
Compound BSimilar structure with electron-withdrawing group29.3MDA-MB-231
Compound CAPE1 inhibitorLow µMAPE1

Case Studies

  • In Vitro Studies : In vitro assays revealed that related compounds significantly inhibited tumor cell growth in various models, showcasing their potential as anticancer agents .
  • In Vivo Studies : Animal studies indicated favorable pharmacokinetics and bioavailability, supporting further development for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent variations are compared below:

Compound Name Core Structure Substituents Key Functional Features References
Target Compound Thieno[2,3-b][1,6]naphthyridine 1,3-Benzodioxol-5-yl methanone Electron-rich benzodioxol enhances polarity
3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl (3-methoxyphenyl)methanone Thieno[2,3-b][1,6]naphthyridine 3-Methoxyphenyl methanone Methoxy group improves lipophilicity
(4-Hydroxyphenyl)[5-substituted-2-thioxo-1,3,4-thiadiazol-3-yl] methanone Thiadiazole 4-Hydroxyphenyl Thiol groups enable metal coordination
Bis-pyrimidine derivatives from enaminone intermediates Pyrimidine-thiophene Acetyl/heterocyclic substituents Planar structure aids DNA intercalation

Key Observations:

  • The benzodioxol group in the target compound likely increases solubility in polar solvents compared to methoxyphenyl analogs, which are more lipophilic .
  • Thiadiazole-based methanones (e.g., ) exhibit antitumor activity via thiol-mediated mechanisms, whereas the target compound’s thieno-naphthyridine core may target kinases or nucleic acids .

Physicochemical Properties

  • Elemental Analysis: Analogous compounds (e.g., ) show close alignment between calculated and found C, H, N percentages, indicating high purity in synthesized derivatives .
  • Solubility: The benzodioxol group’s polarity may improve aqueous solubility compared to methoxyphenyl or alkyl-substituted analogs .

Computational and Clustering Studies

  • Compound Clustering (): The target compound would cluster with other heteroaromatic methanones using Jarvis-Patrick or Butina algorithms. Its benzodioxol group distinguishes it from phenyl or thiophene-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.